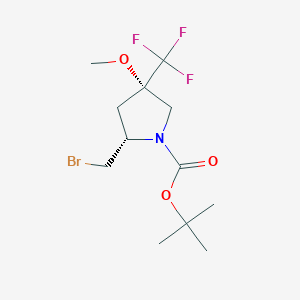![molecular formula C23H30N4O4S2 B2852031 N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533891-07-5](/img/structure/B2852031.png)
N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a thieno[2,3-c]pyridine moiety, and a sulfonyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space . The thieno[2,3-c]pyridine moiety is a fused ring system that contains sulfur and nitrogen heteroatoms, which can contribute to the compound’s biological activity. The sulfonyl group is a common functional group in medicinal chemistry, often used to improve the solubility and metabolic stability of drug molecules.
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and stereochemistry. The pyrrolidine ring, for example, can exist in different conformations due to the phenomenon known as pseudorotation . The spatial orientation of substituents on the ring can also affect the compound’s biological activity.Scientific Research Applications
Heterocyclic Synthesis and Antianaphylactic Activity
Research has shown the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their amine salts through reactions involving 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids. These compounds demonstrated antianaphylactic activity, highlighting their potential in the development of new therapeutic agents for allergic reactions (Wagner et al., 1993).
Synthesis of Piperidines and Pyrrolizidines
Another study focused on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This research offers insights into the creation of complex heterocyclic compounds with potential for diverse biological activities (Back & Nakajima, 2000).
Development of Fluorinated Polyamides
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored. These materials, derived from diamines like 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine, exhibit high thermal stability, solubility in organic solvents, and potential for use in advanced material applications (Liu et al., 2013).
Antimicrobial Compounds
Studies have also focused on the synthesis and antimicrobial evaluation of pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, and related compounds, demonstrating the potential of these molecules in developing new antimicrobial agents (Othman, 2013).
properties
IUPAC Name |
N,6-dimethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-15-6-4-5-12-27(15)33(30,31)17-9-7-16(8-10-17)21(28)25-23-20(22(29)24-2)18-11-13-26(3)14-19(18)32-23/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHDNAUCYSMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2851953.png)
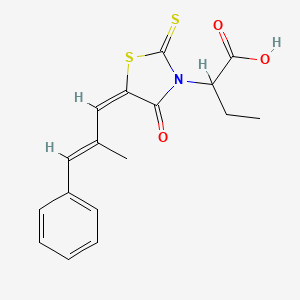
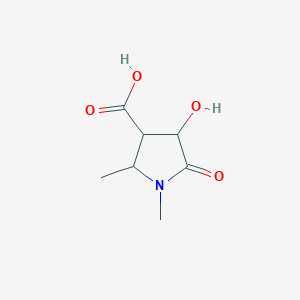
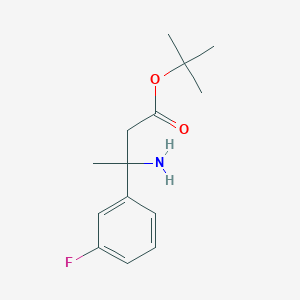
![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)
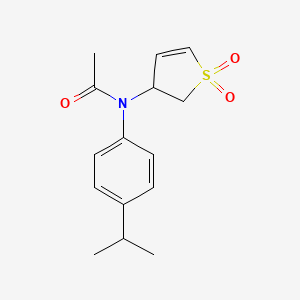
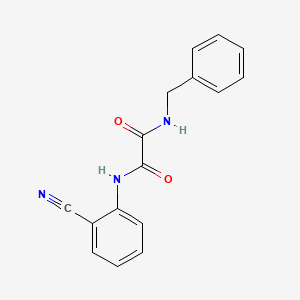
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)
